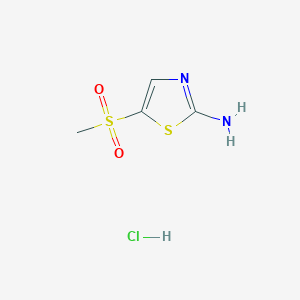
(1R)-2,2,2-Trifluoro-1-naphthylethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-2,2,2-Trifluoro-1-naphthylethylamine is a chiral amine compound characterized by the presence of a trifluoromethyl group attached to a naphthyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-2,2,2-Trifluoro-1-naphthylethylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available naphthalene derivatives and trifluoroacetaldehyde.
Formation of Intermediate: The naphthalene derivative undergoes a Friedel-Crafts acylation reaction with trifluoroacetaldehyde to form an intermediate.
Reduction: The intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield the desired this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions, including the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or imines.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are used for substitution reactions.
Major Products: The major products formed from these reactions include various amine derivatives, imines, and substituted naphthalene compounds.
Applications De Recherche Scientifique
(1R)-2,2,2-Trifluoro-1-naphthylethylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the development of agrochemicals and specialty chemicals due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (1R)-2,2,2-Trifluoro-1-naphthylethylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and selectivity towards these targets, leading to modulation of various biochemical pathways. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes and altering receptor activities.
Comparaison Avec Des Composés Similaires
(1R)-2,2,2-Trifluoro-1-phenylethylamine: Similar structure but with a phenyl group instead of a naphthyl group.
(1R)-2,2,2-Trifluoro-1-benzylethylamine: Contains a benzyl group, differing in the aromatic ring structure.
(1R)-2,2,2-Trifluoro-1-tolylethylamine: Features a tolyl group, providing different electronic and steric properties.
Uniqueness: (1R)-2,2,2-Trifluoro-1-naphthylethylamine stands out due to its naphthyl ring, which imparts unique electronic and steric characteristics. This makes it particularly useful in applications requiring specific interactions with biological targets and in the synthesis of complex organic molecules.
Propriétés
Formule moléculaire |
C12H10F3N |
|---|---|
Poids moléculaire |
225.21 g/mol |
Nom IUPAC |
(1R)-2,2,2-trifluoro-1-naphthalen-1-ylethanamine |
InChI |
InChI=1S/C12H10F3N/c13-12(14,15)11(16)10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11H,16H2/t11-/m1/s1 |
Clé InChI |
OOXZTNKNQVNTBV-LLVKDONJSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C=CC=C2[C@H](C(F)(F)F)N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2C(C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


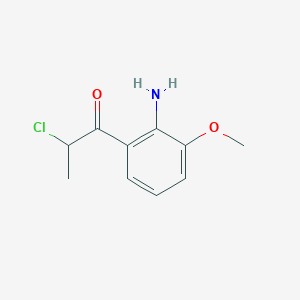
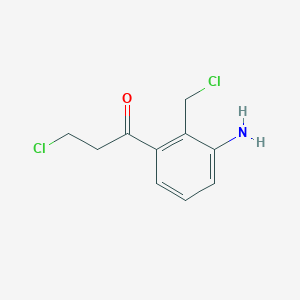
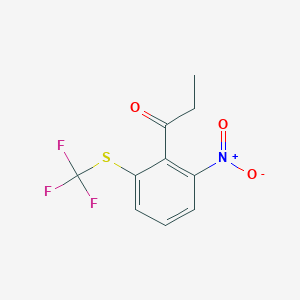


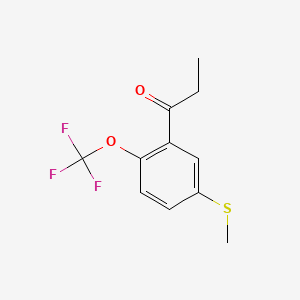

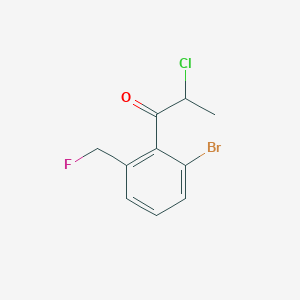
![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-1-(phenylsulfonyl)-2-(1H-tetrazol-1-ylmethyl)-](/img/structure/B14045757.png)
![(6S,7aS)-5-tert-Butyl 6-ethyl 2,2-dimethyltetrahydro-4,7-methano[1,3]dioxolo[4,5-c]pyridine-5,6(6H)-dicarboxylate](/img/structure/B14045773.png)

![tert-Butyl 2-(ethylsulfonyl)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B14045784.png)

